molecular formula C12H14N4O5 B11560597 3,5-dinitro-N'-[(1E)-pentylidene]benzohydrazide

3,5-dinitro-N'-[(1E)-pentylidene]benzohydrazide

Cat. No.: B11560597
M. Wt: 294.26 g/mol
InChI Key: QDJCPFYMQYWRAG-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide is an organic compound with the molecular formula C12H14N4O5 It is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, and a hydrazide functional group linked to a pentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide typically involves the condensation of 3,5-dinitrobenzoic acid hydrazide with pentanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of 3,5-diamino-N’-[(1E)-pentylidene]benzohydrazide.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-dinitrobenzoic acid: Similar structure but lacks the hydrazide and pentylidene groups.

    3,5-dinitrosalicylic acid hydrazide: Contains a similar hydrazide group but with different substituents on the benzene ring.

    3,5-dinitro-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: Similar structure with a pyridinyl group instead of a pentylidene group.

Uniqueness

3,5-dinitro-N’-[(1E)-pentylidene]benzohydrazide is unique due to the specific combination of nitro groups, hydrazide moiety, and pentylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

3,5-dinitro-N-[(E)-pentylideneamino]benzamide

InChI

InChI=1S/C12H14N4O5/c1-2-3-4-5-13-14-12(17)9-6-10(15(18)19)8-11(7-9)16(20)21/h5-8H,2-4H2,1H3,(H,14,17)/b13-5+

InChI Key

QDJCPFYMQYWRAG-WLRTZDKTSA-N

Isomeric SMILES

CCCC/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.